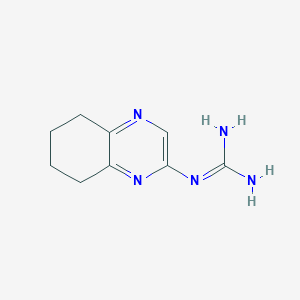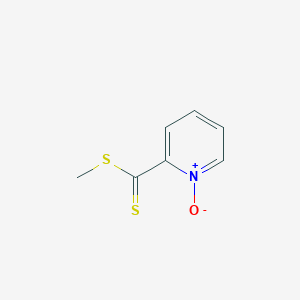![molecular formula C30H44N2O5 B12521988 4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl CAS No. 827340-54-5](/img/structure/B12521988.png)
4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Hexadecyloxy)methyl]-4’-methyl-3,3’-dinitro-1,1’-biphenyl is an organic compound with a complex structure that includes a biphenyl core substituted with hexadecyloxy, methyl, and dinitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexadecyloxy)methyl]-4’-methyl-3,3’-dinitro-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core and subsequent functionalization. One common approach is to start with a biphenyl derivative and introduce the hexadecyloxy group through an etherification reaction. This is followed by nitration to introduce the nitro groups and methylation to add the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Hexadecyloxy)methyl]-4’-methyl-3,3’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-[(Hexadecyloxy)methyl]-4’-methyl-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(Hexadecyloxy)methyl]-4’-methyl-3,3’-dinitro-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hexadecyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-[(Hexadecyloxy)methyl]-4’-methyl-3,3’-dinitro-1,1’-biphenyl is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
827340-54-5 |
|---|---|
Formule moléculaire |
C30H44N2O5 |
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
4-[4-(hexadecoxymethyl)-3-nitrophenyl]-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C30H44N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-37-24-28-20-19-27(23-30(28)32(35)36)26-18-17-25(2)29(22-26)31(33)34/h17-20,22-23H,3-16,21,24H2,1-2H3 |
Clé InChI |
ZHTLJFRUKQGZHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]](/img/structure/B12521913.png)
![1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12521916.png)
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)
![1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]](/img/structure/B12521926.png)

![Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12521943.png)

![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)

![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)

![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
